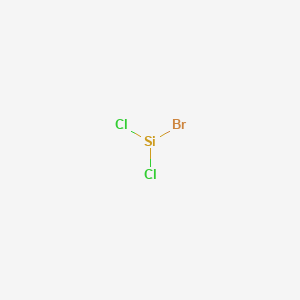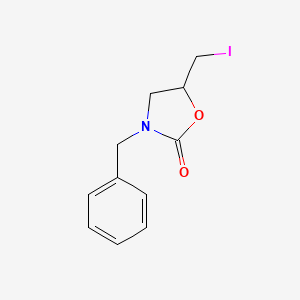
3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a benzyl group and an iodomethyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the benzyl group.
Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Applications De Recherche Scientifique
3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is
Propriétés
Numéro CAS |
83687-74-5 |
|---|---|
Formule moléculaire |
C11H12INO2 |
Poids moléculaire |
317.12 g/mol |
Nom IUPAC |
3-benzyl-5-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12INO2/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
WUTFZSZVMFQNNY-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1CC2=CC=CC=C2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


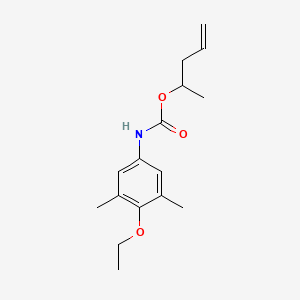
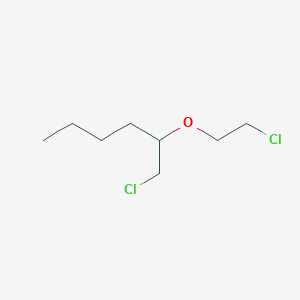

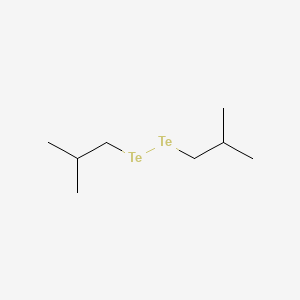
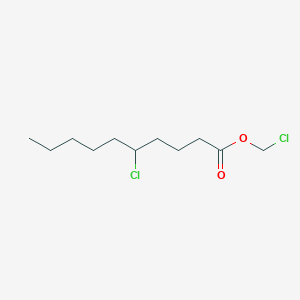
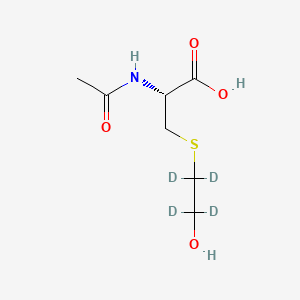
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
![N,N-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}dodecan-1-amine](/img/structure/B14419341.png)
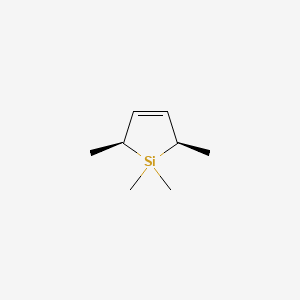


![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)

